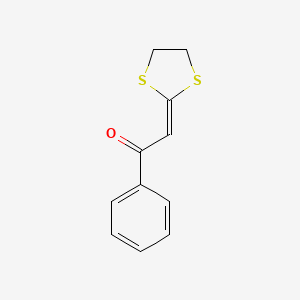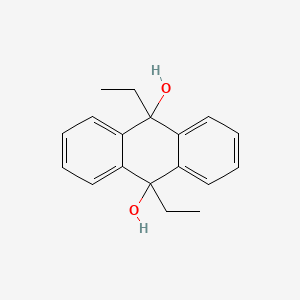
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is an organic compound derived from anthracene It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to the 9 and 10 positions of the dihydroanthracene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to its dihydro form
Industrial Production Methods
Industrial production of this compound may involve similar reduction and alkylation processes, but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly documented in public literature.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Sodium/ethanol or magnesium can be used for reduction reactions.
Substitution: Various alkyl halides and catalysts can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituents used.
Applications De Recherche Scientifique
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a hydrogen donor in transfer hydrogenation reactions.
Medicine: Investigated for its antioxidant properties.
Industry: Used in the synthesis of other organic compounds and materials.
Mécanisme D'action
The mechanism of action of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol involves its ability to donate hydrogen atoms, making it a useful reducing agent. The molecular targets include various oxidized compounds, which can be reduced by the hydrogen atoms donated by this compound. The pathways involved typically include redox reactions where the compound cycles between its reduced and oxidized forms.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: Lacks the ethyl and hydroxyl groups, making it less reactive in certain reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks ethyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is unique due to the combination of ethyl and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
6321-62-6 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
9,10-diethylanthracene-9,10-diol |
InChI |
InChI=1S/C18H20O2/c1-3-17(19)13-9-5-7-11-15(13)18(20,4-2)16-12-8-6-10-14(16)17/h5-12,19-20H,3-4H2,1-2H3 |
Clé InChI |
VFLWKXNQXDTIPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
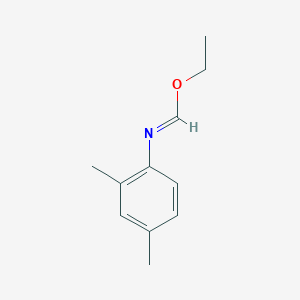
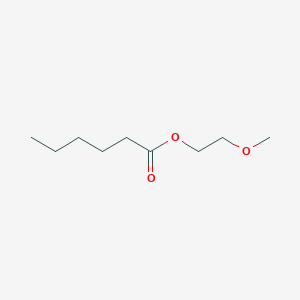

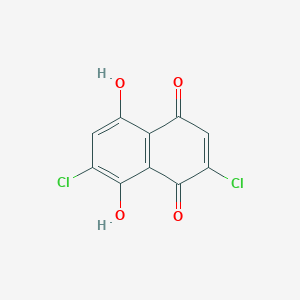
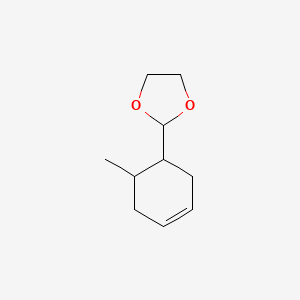

![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)
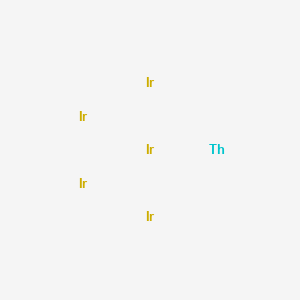
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)

